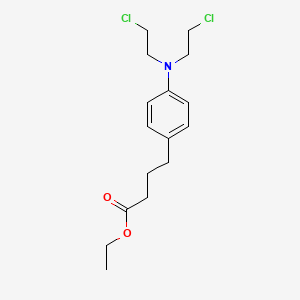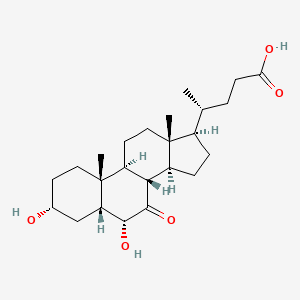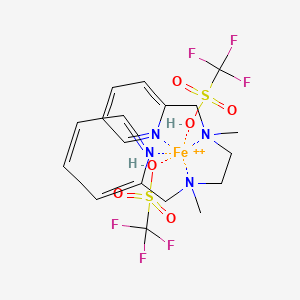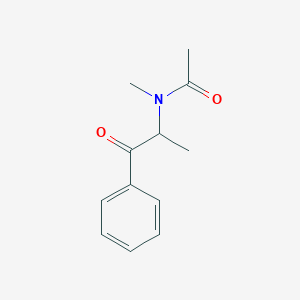
Chlorambucil Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorambucil Ethyl Ester is a derivative of Chlorambucil, a chemotherapy agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas . This compound retains the alkylating properties of its parent compound, making it a potent agent in disrupting DNA replication and inducing cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorambucil Ethyl Ester typically involves the esterification of Chlorambucil with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
Chlorambucil+EthanolH2SO4Chlorambucil Ethyl Ester+Water
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorambucil Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Chlorambucil and ethanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating with dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: Chlorambucil and ethanol.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chlorambucil Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and DNA replication.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Wirkmechanismus
Chlorambucil Ethyl Ester exerts its effects by interfering with DNA replication and inducing DNA damage. This leads to cell cycle arrest and apoptosis through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein, an apoptosis promoter . The compound targets rapidly dividing cells, making it effective against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: The parent compound, used in chemotherapy.
Melphalan: Another alkylating agent with similar properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of activation.
Uniqueness
Chlorambucil Ethyl Ester is unique due to its ester group, which can influence its pharmacokinetic properties, such as solubility and absorption. This modification can potentially reduce side effects and improve therapeutic outcomes compared to Chlorambucil .
Eigenschaften
Molekularformel |
C16H23Cl2NO2 |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
ethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-21-16(20)5-3-4-14-6-8-15(9-7-14)19(12-10-17)13-11-18/h6-9H,2-5,10-13H2,1H3 |
InChI-Schlüssel |
XHMWSXLDNNNEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)


![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)


